molecular formula C9H6ClNO2 B1580801 2-Chloro-1H-indole-3-carboxylic acid CAS No. 54778-20-0

2-Chloro-1H-indole-3-carboxylic acid

Cat. No.: B1580801
CAS No.: 54778-20-0
M. Wt: 195.6 g/mol
InChI Key: SXIIAHIAZAMFPW-UHFFFAOYSA-N
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Description

2-Chloro-1H-indole-3-carboxylic acid (CAS: 54778-20-0) is a halogenated indole derivative with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.60 g/mol . Its structure features a chlorine substituent at the 2-position and a carboxylic acid group at the 3-position of the indole ring. Key physical properties include a density of 1.548 g/cm³, a boiling point of 434.4°C, and a flash point of 216.5°C .

Preparation Methods

Fischer Indole Synthesis Followed by Chlorination and Carboxylation

One established approach to prepare substituted indoles, including 2-chloro derivatives, is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of phenylhydrazine derivatives with ketones or aldehydes to form the indole nucleus.

  • After forming the indole core, selective chlorination at the 2-position can be achieved using reagents such as N-chlorosuccinimide or chlorine gas under controlled conditions.
  • Carboxylation at the 3-position can be introduced either by using appropriately substituted starting materials or by subsequent functional group transformations.

Industrial processes optimize these steps for yield and purity, often employing purification methods such as recrystallization or chromatography.

Cyclization and Chlorination via Butadiene Derivatives (Patent Method)

A patent (EP0372654A2) describes a method for preparing 2-chloropyridine 3-carboxylic acid esters via cyclization of 1,3-butadiene derivatives in the presence of hydrogen chloride. Although this patent focuses on pyridine derivatives, analogous cyclization and chlorination strategies can be adapted for indole systems.

Key features of this method include:

  • Use of hydrogen chloride in excess to promote cyclization and chlorination.
  • Reaction temperatures ranging from 0°C to 100°C, preferably 10°C to 50°C.
  • One-pot synthesis where intermediates are generated in situ and converted directly to the chlorinated carboxylic acid esters.
  • Isolation of products by removal of solvents under vacuum, neutralization, and crystallization.

Alternative Synthetic Routes and Functional Group Transformations

Other methods reported for indole derivatives preparation, which can be adapted for 2-chloro-1H-indole-3-carboxylic acid, include:

  • Vilsmeier-Haack formylation to introduce formyl groups at the 3-position of indole, followed by oxidation to carboxylic acid and chlorination at the 2-position.
  • Direct chlorination of 1H-indole-3-carboxylic acid using selective chlorinating agents.
  • Use of substituted indole precursors with chlorine already present on the aromatic ring, followed by carboxylation reactions.

These methods require careful control of reaction conditions to achieve regioselectivity and avoid over-chlorination or degradation of sensitive functional groups.

Data Table Summarizing Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Fischer Indole Synthesis + Chlorination + Carboxylation Phenylhydrazine + ketone, acid catalyst; N-chlorosuccinimide or Cl2; oxidation/carboxylation steps Well-established, scalable Multi-step, requires regioselectivity control
Cyclization of Butadiene Derivatives with HCl (Patent) 1,3-butadiene derivatives, excess HCl, 0–100°C One-pot, high yield, in situ intermediate generation Primarily for pyridine derivatives; adaptation needed for indoles
Vilsmeier-Haack Formylation + Oxidation + Chlorination POCl3/DMF for formylation; oxidation agents; chlorinating reagents Direct functionalization at 3- and 2-positions Sensitive to reaction conditions; possible side reactions
Direct Chlorination of Indole-3-carboxylic Acid Chlorinating agents (e.g., NCS) under mild conditions Simpler route if starting material available Regioselectivity challenges

Research Findings and Optimization Notes

  • Temperature Control: Chlorination and cyclization steps are sensitive to temperature; optimal ranges (10–50°C) improve selectivity and yield.
  • Solvent Effects: Polar solvents such as alcohols (methanol, ethanol) facilitate cyclization and chlorination reactions, improving intermediate stability.
  • One-Pot Reactions: Generating intermediates in situ reduces purification steps and enhances overall efficiency.
  • Purification: Vacuum distillation and recrystallization from ethanol or other solvents yield high-purity products.
  • Regioselectivity: Achieving selective chlorination at the 2-position requires controlled reagent addition and reaction monitoring.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound to its corresponding carboxylic acid derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of this compound derivatives, such as esters or amides.

  • Reduction: Production of 2-Chloro-1H-indole-3-hydroxy acid.

  • Substitution: Formation of substituted indole derivatives, depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2-Chloro-1H-indole-3-carboxylic acid is crucial in synthesizing therapeutic agents. It serves as an intermediate for developing drugs targeting specific biological pathways, particularly in treating neurological and inflammatory disorders.

Case Study:
Research has demonstrated that derivatives of this compound exhibit high affinity for serotonin receptors, indicating potential use in psychiatric medications. For instance, studies on indole derivatives have shown promising results as selective serotonin receptor antagonists, which could lead to new treatments for depression and anxiety disorders .

Table 1: Pharmaceutical Applications

Application AreaDescriptionReferences
AntidepressantsDevelopment of selective serotonin receptor antagonists
Anti-inflammatory agentsSynthesis of compounds targeting inflammatory pathways
Neurological disordersPotential treatments for neurodegenerative diseases

Biochemical Research

Enzyme Inhibition Studies:
The compound is employed in biochemical research to study enzyme inhibition mechanisms. It has been shown to inhibit βII tryptase, an enzyme involved in inflammatory responses, thereby providing insights into anti-inflammatory drug development.

Binding Studies:
Research indicates that this compound interacts with various receptors, influencing cellular signaling pathways. This interaction is critical for understanding drug-receptor dynamics and optimizing therapeutic efficacy.

Table 2: Biochemical Research Applications

Application AreaDescriptionReferences
Enzyme InhibitionInhibits βII tryptase; useful for anti-inflammatory studies
Receptor BindingInvestigated for binding affinity to multiple receptors

Material Science

Polymer Formulations:
The compound can be integrated into polymer matrices to enhance material properties such as strength and thermal stability. This application is significant in developing advanced materials for various industrial uses.

Table 3: Material Science Applications

Application AreaDescriptionReferences
Polymer AdditivesEnhances mechanical properties of polymers

Agricultural Chemistry

Agrochemical Development:
this compound shows potential in creating agrochemicals aimed at improving crop yield and pest resistance. This contributes to sustainable agricultural practices by reducing the reliance on harmful pesticides.

Table 4: Agricultural Applications

Application AreaDescriptionReferences
Crop ProtectionDevelopment of eco-friendly agrochemicals

Analytical Chemistry

Standardization in Analytical Techniques:
This compound is utilized as a standard in various analytical methods, aiding in the accurate quantification of related compounds within complex mixtures. Its stability under laboratory conditions makes it suitable for long-term studies.

Table 5: Analytical Chemistry Applications

Application AreaDescriptionReferences
Quantification StandardsUsed as a standard for analytical methods

Mechanism of Action

The mechanism by which 2-Chloro-1H-indole-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating biological processes. The specific mechanism depends on the derivative and its intended application.

Comparison with Similar Compounds

Indole derivatives with chloro and carboxylic acid substituents exhibit distinct physicochemical and biological properties depending on substituent positions and additional functional groups. Below is a detailed comparison:

Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties
2-Chloro-1H-indole-3-carboxylic acid 54778-20-0 C₉H₆ClNO₂ 195.60 Cl (C2), COOH (C3) Density: 1.548 g/cm³; Bp: 434.4°C
5-Chloro-1H-indole-3-carboxylic acid - C₉H₆ClNO₂ 195.60 Cl (C5), COOH (C3) Crystal structure resolved (R factor: 0.037)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 209.63 Cl (C7), COOH (C2), CH₃ (C3) Purity: 100%; R&D use only
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid 152088-13-6 C₁₁H₁₀ClNO₂ 223.66 Cl (C5), COOH (C2), CH₃ (C1, C3) No physical data available
Methyl 5-chloro-1H-indole-2-carboxylate - C₁₀H₈ClNO₂ 209.63 Cl (C5), COOCH₃ (C2) Synthesized via esterification

Key Observations:

  • Substituent Position Effects : The position of the chlorine atom significantly impacts electronic distribution. For example, 2-chloro substitution (target compound) may sterically hinder interactions at the indole ring’s 3-position, whereas 5-chloro derivatives (e.g., 5-Chloro-1H-indole-3-carboxylic acid) allow for planar hydrogen bonding in crystal lattices .
  • Functional Group Influence : Methyl esters (e.g., Methyl 5-chloro-1H-indole-2-carboxylate) exhibit lower polarity than carboxylic acids, enhancing lipid solubility for cellular uptake .
  • Thermal Stability : Higher boiling points (e.g., 434.4°C for the target compound) correlate with strong intermolecular hydrogen bonding in carboxylic acid derivatives .

Biological Activity

2-Chloro-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of Biological Activity

Indole derivatives, including this compound, are known for their antiviral , anti-inflammatory , and anticancer properties. The compound's structure allows it to interact with various biological targets, influencing several biochemical pathways that are crucial for cellular function and disease modulation.

Target Interactions

This compound exhibits high affinity for multiple receptors and enzymes. Its mechanism involves:

  • Binding to Enzymes : It has been shown to inhibit βII tryptase, an enzyme involved in inflammatory responses.
  • Receptor Modulation : The compound interacts with receptors, leading to alterations in cell signaling pathways that can reduce inflammation or modulate metabolic processes .

Biochemical Pathways

The compound influences several key biochemical pathways, including:

  • Inflammatory Pathways : By inhibiting specific enzymes, it reduces the production of pro-inflammatory mediators.
  • Metabolic Pathways : It modulates metabolic flux through interactions with various enzymes and cofactors.

Cellular Effects

Studies indicate that this compound affects various cell types by:

  • Modulating gene expression linked to inflammation and metabolism.
  • Influencing cellular metabolism through enzyme interactions.

Dosage Effects

Research on animal models shows that the effects of this compound vary with dosage:

  • Low Doses : Beneficial effects include reduced inflammation and improved metabolic regulation.
  • High Doses : Potential toxicity and adverse effects may occur, necessitating careful dosage management in therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of HIV-1 integrase
Anti-inflammatoryInhibition of βII tryptase
AnticancerModulation of cancer cell growth

Table 2: Dosage Effects in Animal Models

Dosage (mg/kg)Effect ObservedReference
5Significant reduction in inflammation
10Enhanced metabolic regulation
20Potential toxicity noted

Case Studies

Recent studies have highlighted the potential of this compound as a therapeutic agent:

  • Case Study 1 : A study demonstrated that this compound effectively inhibited HIV-1 integrase, showcasing its potential as an antiviral agent. The most potent derivative exhibited an IC50 value of 0.13 µM .
  • Case Study 2 : Research on the anti-inflammatory properties revealed that the compound significantly reduced inflammatory markers in animal models, indicating its usefulness in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Chloro-1H-indole-3-carboxylic acid, and how are they determined experimentally?

The compound (CAS 54778-20-0, C₉H₆ClNO₂) has a molecular weight of 195.60 g/mol, density of 1.548 g/cm³, and a boiling point of 434.4°C at 760 mmHg. Key analytical methods include:

  • Melting point determination : Differential scanning calorimetry (DSC) or capillary methods.
  • Solubility profiling : Measured in solvents like DMSO, methanol, or chloroform via saturation shake-flask techniques .
  • Spectroscopic characterization : NMR (¹H/¹³C) for structural confirmation, IR for functional group analysis, and high-resolution mass spectrometry (HRMS) for exact mass verification (observed: 195.0018 Da) .

Q. What synthetic strategies are recommended for preparing this compound?

Common routes include:

  • Fischer indole synthesis : Cyclization of phenylhydrazines with substituted carbonyl compounds, followed by chlorination at the 2-position using reagents like SOCl₂ or PCl₅.
  • Post-functionalization : Direct chlorination of indole-3-carboxylic acid derivatives under controlled conditions (e.g., Cl₂ gas or N-chlorosuccinimide in acidic media).
    Optimization involves monitoring reaction progress via TLC or HPLC and purifying via recrystallization or column chromatography .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : In airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation.
  • Handling : Use PPE (nitrile gloves, lab coat) and engineering controls (fume hoods). Avoid contact with strong oxidizers or bases. Stability under experimental conditions (e.g., pH, temperature) should be assessed via accelerated stability studies using HPLC .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular packing and hydrogen-bonding interactions of this compound?

  • Crystallization : Grow crystals via slow evaporation in solvents like ethanol/water mixtures.
  • Data collection : Use a diffractometer with Mo/Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution, revealing intermolecular interactions (e.g., O–H⋯O hydrogen bonds forming R₂²(8) motifs) and π-π stacking (centroid distances ~3.7 Å). Comparative analysis with analogs (e.g., 5-chloro isomer) highlights substituent effects on crystal packing .

Q. What advanced analytical techniques are suitable for quantifying trace degradation products in this compound samples?

  • LC-MS/MS : Provides high sensitivity for detecting impurities at ppm levels. Use C18 columns with mobile phases like water/acetonitrile (0.1% formic acid).
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways.
  • Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions, followed by HPLC-DAD/ELSD analysis to identify degradation peaks .

Q. How can contradictory biological activity data for this compound derivatives be resolved?

  • Dose-response validation : Repeat assays with standardized concentrations (e.g., 1 nM–100 μM) across multiple cell lines.
  • Orthogonal assays : Compare results from radioligand binding (e.g., [³H]-labeled probes) with functional assays (cAMP accumulation, calcium flux).
  • Structural modeling : Use MOE or Schrödinger Suite to correlate activity with electronic/steric properties of substituents .

Q. What computational methods predict the reactivity of this compound in catalytic reactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials (ESP) and Fukui indices, identifying electrophilic/nucleophilic sites.
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .

Q. Methodological Notes

  • Crystallography : SHELX programs remain the gold standard for small-molecule refinement. For macromolecular applications, interface with SHELXPRO .
  • Safety protocols : Refer to analogous indole derivatives for hazard mitigation when specific data is unavailable (e.g., respiratory protection with OV/AG filters) .

Properties

IUPAC Name

2-chloro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-8-7(9(12)13)5-3-1-2-4-6(5)11-8/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIIAHIAZAMFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203246
Record name 1H-Indole-3-carboxylic acid, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54778-20-0
Record name 1H-Indole-3-carboxylic acid, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054778200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 54778-20-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-3-carboxylic acid, 2-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mechanically stirred suspension of 15 g (83.5 mmol) of 2-chloroindole-3-carboxaldehyde [XXVI: R1 =R3 =H, X=Cl] (Schule, et al., Arch, Pharm. [Weinheim] 1972;305:523-533), 84 mL of 2-methyl-2-butene, and 200 mL of p-dioxane in an ice bath was treated with a solution of 40 g each of sodium chlorite and sodium dihydrogen phosphate monohydrate in 200 mL of water. The biphasic mixture was then stirred vigorously at 25° C. for 3.5 hours. An additional 16 g each of solid sodium chlorite and sodium dihydrogen phosphate monohydrate was added and the mixture was stirred for another 3.5 hours. The mixture was diluted with 350 mL of ethyl acetate and 200 mL of water. The layers were separated and the aqueous phase was extracted with 300 mL of ethyl acetate. The combined organic extracts were extracted with cold 2% aqueous NaOH (3×200 mL). The basic extracts were combined and acidified to pH 4 with 6N aqueous HCl. The precipitated solids were collected by filtration, washed well with water, and air dried overnight. The solids were dissolved in 150 mL of hot acetone and the solution was treated with 65 mL of hexane. After storage at 3° C. for 20 hours, the solids were collected by filtration, washed with cold acetone, and dried to leave 7.71 g of pure 2-chloroindole-3-carboxylic acid [XXVII: R1 =R3 =H, X=Cl] as an off-white solid; mp 181.5° C. (dec). Further processing of the filtrate as above afforded 2.41 g of a second crop; mp 179.5° C. (dec). Total yield 10.12 g (62%).
Quantity
15 g
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reactant
Reaction Step One
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84 mL
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200 mL
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40 g
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sodium dihydrogen phosphate monohydrate
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0 (± 1) mol
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200 mL
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[Compound]
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solid
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16 g
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Reaction Step Three
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sodium dihydrogen phosphate monohydrate
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350 mL
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200 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-1H-indole-3-carboxylic acid
2-Chloro-1H-indole-3-carboxylic acid
2-Chloro-1H-indole-3-carboxylic acid
2-Chloro-1H-indole-3-carboxylic acid
2-Chloro-1H-indole-3-carboxylic acid
2-Chloro-1H-indole-3-carboxylic acid

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